molecular formula C5H6N4O3 B3348685 1-Methyl-5-(nitrosoamino)-1h-pyrazole-4-carboxylic acid CAS No. 18213-79-1

1-Methyl-5-(nitrosoamino)-1h-pyrazole-4-carboxylic acid

Cat. No.: B3348685
CAS No.: 18213-79-1
M. Wt: 170.13 g/mol
InChI Key: OQINEQJTMWMLIP-UHFFFAOYSA-N
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Description

1-Methyl-5-(nitrosoamino)-1h-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a nitrosoamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(nitrosoamino)-1h-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 1-Methyl-5-amino-1h-pyrazole-4-carboxylic acid, followed by the reduction of the nitro group to form the nitrosoamino derivative. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(nitrosoamino)-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-5-(nitrosoamino)-1h-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-Methyl-5-(nitrosoamino)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitrosoamino group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

  • 1-Methyl-5-amino-1h-pyrazole-4-carboxylic acid
  • 1-Methyl-5-nitro-1h-pyrazole-4-carboxylic acid
  • 1-Methyl-5-hydroxyamino-1h-pyrazole-4-carboxylic acid

Comparison: 1-Methyl-5-(nitrosoamino)-1h-pyrazole-4-carboxylic acid is unique due to the presence of the nitrosoamino group, which imparts distinct redox properties. This differentiates it from similar compounds that may have amino, nitro, or hydroxyamino groups, each of which exhibits different chemical reactivity and biological activity .

Properties

IUPAC Name

1-methyl-5-(2-oxohydrazinyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-9-4(7-8-12)3(2-6-9)5(10)11/h2H,1H3,(H,7,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQINEQJTMWMLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)NN=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297149
Record name 1-methyl-5-(nitrosoamino)-1h-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18213-79-1
Record name 1-Methyl-5-(nitrosoamino)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18213-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 114516
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018213791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC114516
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-5-(nitrosoamino)-1h-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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